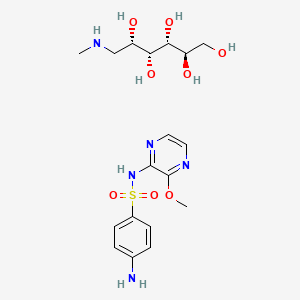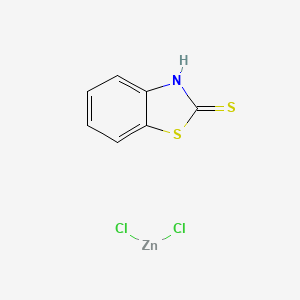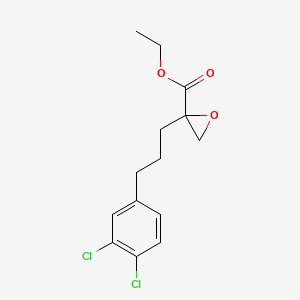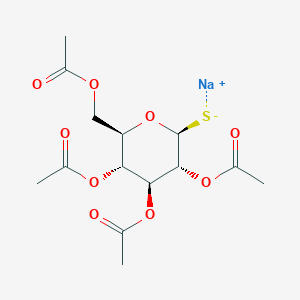
Sulfalene N-methylglucamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfalene N-methylglucamine salt: is a compound formed by the combination of sulfalene, a sulfonamide antibiotic, and N-methylglucamine, a derivative of glucose. Sulfalene is known for its long-acting antibacterial properties, making it effective in treating various bacterial infections. The addition of N-methylglucamine enhances the solubility and bioavailability of sulfalene, making it more effective for medical applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-methylglucamine involves the reaction of anhydrous dextrose with methylamine in an alcohol solvent under mild conditions. This reaction is typically carried out at temperatures between 10-40°C for 1-3 hours under normal pressure, with nitrogen gas introduced for protection . The resulting N-methylglucamine is then combined with sulfalene to form the salt.
Industrial Production Methods: Industrial production of Sulfalene N-methylglucamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production .
化学反応の分析
Types of Reactions: Sulfalene N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfalene into its corresponding amine derivatives.
Substitution: The sulfonamide group in sulfalene can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry: Sulfalene N-methylglucamine salt is used in the synthesis of various chemical compounds due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its long-acting properties make it a valuable tool in microbiological studies .
Medicine: Medically, this compound is used to treat bacterial infections, particularly those caused by sulfonamide-sensitive bacteria. Its enhanced solubility and bioavailability make it effective in oral and injectable formulations .
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products .
作用機序
Sulfalene N-methylglucamine salt exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of sulfalene to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .
類似化合物との比較
- Sulfamonomethoxine
- Sulfadoxine
- Dapsone
- Sulfadiazine
Comparison: Sulfalene N-methylglucamine salt is unique due to its long-acting properties and enhanced solubility. Compared to sulfamonomethoxine and sulfadoxine, it has a longer half-life, making it more effective for prolonged treatments. Dapsone and sulfadiazine, while effective, do not offer the same solubility and bioavailability enhancements provided by the N-methylglucamine salt .
特性
CAS番号 |
62907-78-2 |
|---|---|
分子式 |
C18H29N5O8S |
分子量 |
475.5 g/mol |
IUPAC名 |
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChIキー |
UKWKONPBWFVGDZ-WZTVWXICSA-N |
異性体SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
正規SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)






![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)

![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)




